molecular formula C4H9ClN2 B13492092 (2R)-3-amino-2-methylpropanenitrile hydrochloride CAS No. 2866253-70-3

(2R)-3-amino-2-methylpropanenitrile hydrochloride

Cat. No.: B13492092
CAS No.: 2866253-70-3
M. Wt: 120.58 g/mol
InChI Key: CIONCBKTSZPGCP-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-amino-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C4H9ClN2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-methylpropanenitrile hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of (2R)-2-methylpropanenitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-methylpropanenitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or amides, while reduction typically produces primary or secondary amines.

Scientific Research Applications

(2R)-3-amino-2-methylpropanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The nitrile group can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-methylpropanenitrile: Similar structure but lacks the hydrochloride group.

    (2R)-3-amino-2-methylbutanenitrile: Similar structure with an additional carbon in the chain.

    (2R)-3-amino-2-methylpropanamide: Similar structure with an amide group instead of a nitrile.

Uniqueness

(2R)-3-amino-2-methylpropanenitrile hydrochloride is unique due to its specific chiral configuration and the presence of both an amino and nitrile group. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

2866253-70-3

Molecular Formula

C4H9ClN2

Molecular Weight

120.58 g/mol

IUPAC Name

(2R)-3-amino-2-methylpropanenitrile;hydrochloride

InChI

InChI=1S/C4H8N2.ClH/c1-4(2-5)3-6;/h4H,2,5H2,1H3;1H/t4-;/m1./s1

InChI Key

CIONCBKTSZPGCP-PGMHMLKASA-N

Isomeric SMILES

C[C@H](CN)C#N.Cl

Canonical SMILES

CC(CN)C#N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.